1,2,2,3,4-Pentachlorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,4-Pentachlorobutane is an organic compound with the molecular formula C₄H₅Cl₅ and a molecular weight of 230.348 g/mol It is a chlorinated derivative of butane, characterized by the presence of five chlorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2,3,4-Pentachlorobutane can be synthesized through the chlorination of butane. The process involves the substitution of hydrogen atoms in butane with chlorine atoms, typically using chlorine gas (Cl₂) as the chlorinating agent. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as iron(III) chloride (FeCl₃) to enhance the reaction rate and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors where butane and chlorine gas are introduced in a controlled manner. The reaction is conducted at elevated temperatures and pressures to ensure complete chlorination. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,4-Pentachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or hydrocarbons.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), and amines (RNH₂). These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted butanes depending on the nucleophile used.
Reduction Reactions: Products include less chlorinated butanes or butane itself.
Oxidation Reactions: Products include chlorinated alcohols, aldehydes, or acids.
Scientific Research Applications
1,2,2,3,4-Pentachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with specific biological activities.
Mechanism of Action
The mechanism of action of 1,2,2,3,4-Pentachlorobutane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3-Pentachlorobutane: Another chlorinated butane derivative with a different chlorine atom arrangement.
1,1,2,3,3-Pentachlorobutane: Similar to 1,2,2,3,4-Pentachlorobutane but with a different substitution pattern.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
2431-52-9 |
---|---|
Molecular Formula |
C4H5Cl5 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1,2,2,3,4-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c5-1-3(7)4(8,9)2-6/h3H,1-2H2 |
InChI Key |
KJPPHEWEJWPNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CCl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.